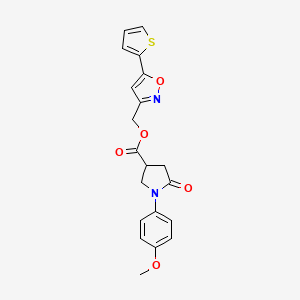
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an isoxazole ring, a thiophene ring, a pyrrolidine ring, and a carboxylate ester group. Isoxazole is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . Thiophene is a five-membered aromatic ring with one sulfur atom . Pyrrolidine is a five-membered ring containing one nitrogen atom . The presence of these functional groups could potentially confer a wide range of chemical and biological properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a cyclization reaction, followed by the introduction of the thiophen-2-yl group . The pyrrolidine ring could be formed through a ring-closing reaction, and the carboxylate ester group could be introduced through an esterification reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The isoxazole and thiophene rings are likely to be planar due to their aromatic nature, while the pyrrolidine ring could adopt a puckered conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the isoxazole ring could undergo electrophilic substitution reactions, while the carboxylate ester group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester group could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
1. Corrosion Inhibition
A study by Chaitra et al. (2016) explored the corrosion inhibition performance of thiazole-based pyridine derivatives, including compounds similar to the one , on mild steel in an acidic environment. These inhibitors showed efficiency in both anodic and cathodic reactions, highlighting their potential in corrosion protection applications (Chaitra, Mohana, & Tandon, 2016).
2. Synthesis of Functionalized Compounds
Ruano, Fajardo, and Martín (2005) reported on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for creating highly functionalized 3-(pyridin-3-yl)isoxazoles. This process demonstrates the versatility of isoxazole derivatives in organic synthesis (Ruano, Fajardo, & Martín, 2005).
3. Antioxidant Activity
Tumosienė et al. (2019) synthesized a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, exhibiting significant antioxidant activities. This research underscores the potential of such compounds in developing new antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
4. Relay Catalysis
Galenko et al. (2015) explored the synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction involving isoxazoles. This demonstrates the role of isoxazole derivatives in innovative catalytic processes (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
5. Antimicrobial and Antitubercular Activities
Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives, exhibiting significant antimicrobial and antitubercular activities. This research points to the potential of isoxazole-based compounds in the development of new antimicrobial agents (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).
Orientations Futures
Propriétés
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-25-16-6-4-15(5-7-16)22-11-13(9-19(22)23)20(24)26-12-14-10-17(27-21-14)18-3-2-8-28-18/h2-8,10,13H,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAHELJXGHVJJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

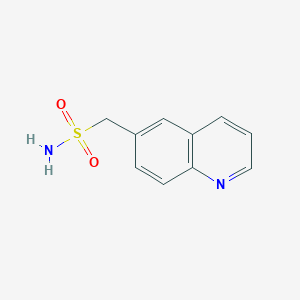
![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2390255.png)

![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)
![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2390264.png)
![3-[2-(dimethylamino)ethyl]-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione](/img/structure/B2390265.png)
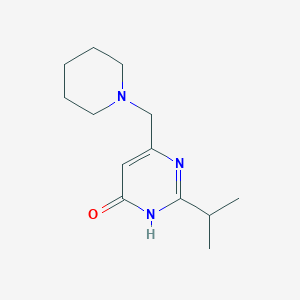

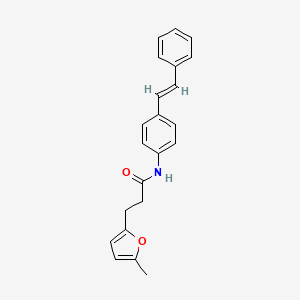
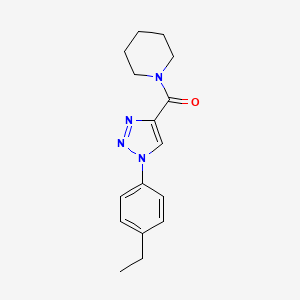
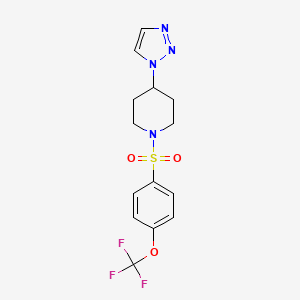
![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)